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Compound of Interest

Compound Name: Methyl 3-Fluoro-2-nitrobenzoate

Cat. No.: B036858 Get Quote

Spectroscopic Identity of Methyl 3-Fluoro-2-
nitrobenzoate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous

confirmation of a molecule's identity is paramount. This guide provides a comparative analysis

of the spectroscopic methods used to confirm the identity of Methyl 3-Fluoro-2-nitrobenzoate,

with supporting data from analogous compounds, Methyl 2-nitrobenzoate and Methyl 3-

fluorobenzoate.

The unique substitution pattern of Methyl 3-Fluoro-2-nitrobenzoate presents a distinct

spectroscopic fingerprint. By comparing its spectral data with those of structurally similar

molecules, researchers can confidently verify its synthesis and purity. This guide outlines the

expected spectral characteristics and provides the foundational experimental protocols for

acquiring such data.

Spectroscopic Data Comparison
A thorough analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data allows for the

clear differentiation of Methyl 3-Fluoro-2-nitrobenzoate from its structural analogs. Below is a

summary of the key spectral features.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)
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Compound Aromatic Protons (ppm) Methylester Protons (ppm)

Methyl 3-Fluoro-2-

nitrobenzoate

Data not available in public

literature

Data not available in public

literature

Methyl 2-nitrobenzoate 7.50-7.80 (m, 4H) 3.94 (s, 3H)

Methyl 3-fluorobenzoate 7.20-7.85 (m, 4H) 3.91 (s, 3H)[1]

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

Compound
Aromatic Carbons
(ppm)

Carbonyl Carbon
(ppm)

Methylester Carbon
(ppm)

Methyl 3-Fluoro-2-

nitrobenzoate

Data not available in

public literature

Data not available in

public literature

Data not available in

public literature

Methyl 2-

nitrobenzoate

124.0, 128.9, 130.5,

131.9, 133.2, 148.5
165.5 52.8

Methyl 3-

fluorobenzoate

116.5 (d), 120.0 (d),

125.2, 130.0 (d),

132.2, 162.5 (d)

165.7 52.2[1]

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound C=O Stretch
NO₂ Stretch
(asymmetric)

NO₂ Stretch
(symmetric)

C-F Stretch

Methyl 3-Fluoro-

2-nitrobenzoate
Expected ~1730 Expected ~1530 Expected ~1350 Expected ~1250

Methyl 2-

nitrobenzoate
~1725 ~1530 ~1350 -

Methyl 3-

fluorobenzoate
~1720 - - ~1250

Table 4: Mass Spectrometry Data (m/z)
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Compound Molecular Ion (M⁺) Key Fragments

Methyl 3-Fluoro-2-

nitrobenzoate
Expected 199

Expected [M-OCH₃]⁺, [M-

NO₂]⁺

Methyl 2-nitrobenzoate 181
150 ([M-OCH₃]⁺), 135 ([M-

NO₂]⁺)

Methyl 3-fluorobenzoate 154 123 ([M-OCH₃]⁺)

Note: Predicted data for Methyl 3-Fluoro-2-nitrobenzoate is based on the analysis of

functional groups and comparison with similar structures.

Experimental Protocols
Accurate data acquisition is crucial for reliable spectral analysis. The following are detailed

methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters

include a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 scans.

¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer using a proton-

decoupled pulse sequence. A relaxation delay of 2.0 seconds and an accumulation of 1024

scans are typically required.

2. Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the neat sample is placed directly on the diamond

crystal of an ATR-FTIR spectrometer.

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹. An average of 16 scans is typically performed to obtain a high signal-to-noise ratio.
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3. Mass Spectrometry (MS)

Sample Introduction: The sample is introduced via a direct insertion probe or after separation

by gas chromatography (GC).

Ionization: Electron ionization (EI) is performed at 70 eV.

Data Acquisition: The mass spectrum is scanned over a range of m/z 40-400.

Logical Workflow for Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of Methyl 3-
Fluoro-2-nitrobenzoate using the described spectroscopic methods.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Identity Confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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